

Etrumadenant in Metastatic Colorectal Cancer: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

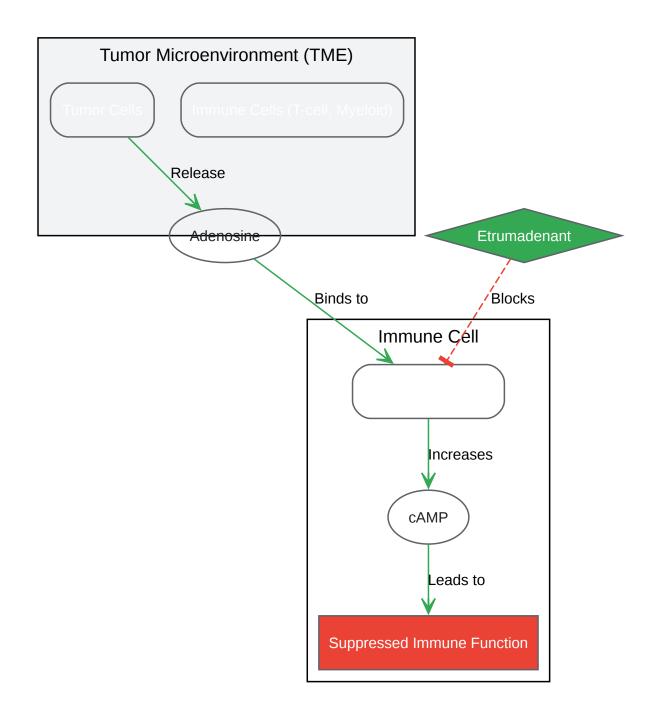
Introduction

Etrumadenant (AB928) is an investigational, orally bioavailable, small-molecule dual antagonist of the A2a and A2b adenosine receptors.[1] In the tumor microenvironment, high levels of extracellular adenosine suppress the activity of immune cells, thereby promoting tumor growth and metastasis.[1][2] By blocking both A2a and A2b receptors on immune cells such as T cells, NK cells, and myeloid cells, etrumadenant is designed to reverse this adenosine-mediated immunosuppression and restore anti-tumor immunity.[1][3][4] This guide provides an in-depth overview of the clinical development and mechanism of action of etrumadenant in the context of metastatic colorectal cancer (mCRC), with a focus on key clinical trial data and experimental protocols.

Mechanism of Action: The Adenosine Pathway

Extracellular adenosine accumulates in the tumor microenvironment due to cellular stress and hypoxia. This adenosine then binds to A2a and A2b receptors on the surface of various immune cells, leading to an increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels inhibit the activation, proliferation, and cytotoxic activity of effector T cells, thereby dampening the anti-tumor immune response.[4][5] **Etrumadenant** competitively binds to and blocks these A2a and A2b receptors, preventing adenosine from exerting its immunosuppressive effects.[6] This restores the function of anti-tumor immune cells, potentially leading to enhanced tumor cell killing.[6]





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Caption: **Etrumadenant** blocks adenosine binding to A2a/A2b receptors, preventing immunosuppression.



Clinical Development in Metastatic Colorectal Cancer

Etrumadenant is being evaluated in several clinical trials for mCRC, most notably the ARC-9 study.[3][7] This multicenter, open-label Phase 1b/2 study is designed to assess the safety and efficacy of **etrumadenant**-based treatment combinations in patients with mCRC.[7]

Key Clinical Trials

ARC-9 (NCT04660812): A randomized Phase 1b/2 study evaluating **etrumadenant** in combination with other therapies in patients with mCRC.[3][7] The study includes multiple cohorts. Cohort B is particularly noteworthy, enrolling patients who have progressed on both oxaliplatin- and irinotecan-containing regimens.[4]

ARC-3: A Phase 1/1b dose-escalation and expansion study that evaluated the safety and early clinical activity of **etrumadenant** in combination with mFOLFOX-6 in patients with mCRC.[8]

Clinical Trial Data

The following tables summarize the key efficacy data from the ARC-9 and ARC-3 trials.

Table 1: Efficacy Results from ARC-9 Cohort B[4][6][9][10]

Endpoint	Etrumadenant + Zimberelimab + FOLFOX + Bevacizumab (EZFB)	Regorafenib	Hazard Ratio (95% CI)	p-value
Median Progression-Free Survival (PFS)	6.2 months	2.1 months	0.27 (0.17-0.43)	<0.0001
Median Overall Survival (OS)	19.7 months	9.5 months	0.37 (0.22-0.63)	0.0003

Data cutoff: November 13, 2023. Median follow-up: 20.4 months.[4][6]



Table 2: Efficacy Results from ARC-3 (3L+ mCRC Cohort)[8]

Endpoint	Etrumadenant + mFOLFOX-6	Standard of Care (Regorafenib/Trifluridine- tipiracil)
Median Progression-Free Survival (PFS)	4.2 months	~2.0 months
Median Overall Survival (OS)	13.6 months	~6.4 - 7.1 months
Objective Response Rate (ORR)	9.1%	~1.0 - 1.6%
8-week Disease Control Rate (DCR)	86%	Not Reported

Data cutoff: February 26, 2021.[8]

Experimental Protocols ARC-9 Study Design (Cohort B)

The ARC-9 trial is a randomized, open-label, multicenter study.[4][7]

Patient Population: Patients with metastatic colorectal cancer who have previously progressed on both oxaliplatin- and irinotecan-containing regimens.[4]

Randomization: Patients in Cohort B were randomized 2:1 to one of two treatment arms.[4]

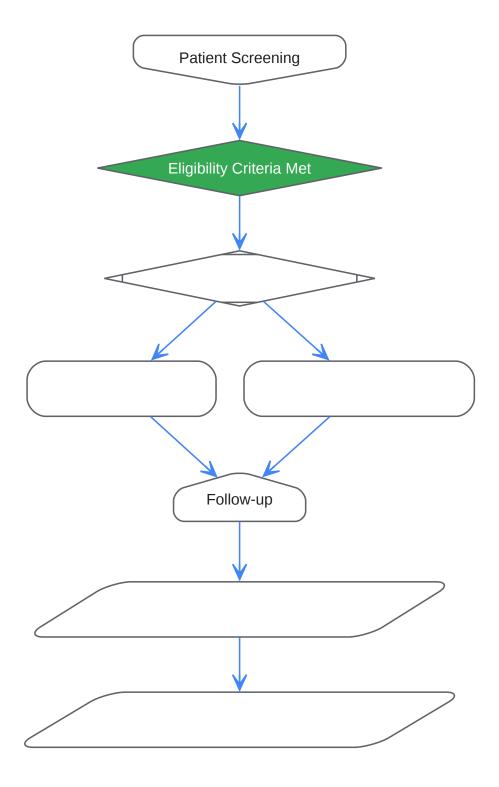
Treatment Arms:

- Etrumadenant Combination: Etrumadenant (150 mg orally once daily) + zimberelimab (240 mg intravenously every 2 weeks) + mFOLFOX-6 + bevacizumab (5 mg/kg intravenously every 2 weeks).[4]
- Control: Regorafenib (160 mg orally once daily on days 1-21 of a 28-day cycle).[4]

Primary Endpoint: Progression-Free Survival (PFS) per RECIST 1.1.[3][4]



Key Secondary Endpoint: Overall Survival (OS).[3][4]



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Caption: Workflow for the ARC-9 clinical trial, Cohort B.



Safety and Tolerability

In the ARC-9 trial, the combination of **etrumadenant** with zimberelimab, FOLFOX, and bevacizumab (EZFB) demonstrated an acceptable safety profile.[3][4] The observed adverse events were consistent with the known toxicity profiles of FOLFOX and bevacizumab, and **etrumadenant** did not appear to add significant new toxicities.[4][8] In Cohort B of ARC-9, Grade ≥3 treatment-emergent adverse events (TEAEs) were more frequent in the EZFB arm (over 82%) compared to the regorafenib arm (nearly 49%).[10] However, TEAEs leading to treatment discontinuation were lower in the EZFB arm (5.4%) compared to the regorafenib arm (approximately 17%).[10]

Conclusion

Etrumadenant, a dual A2a/A2b adenosine receptor antagonist, has shown promising clinical activity in combination with standard-of-care therapies for patients with heavily pre-treated metastatic colorectal cancer. The randomized Phase 2 data from the ARC-9 trial demonstrated a statistically significant and clinically meaningful improvement in both progression-free and overall survival for the **etrumadenant**-based combination compared to regorafenib.[3][4][6] These findings support the further investigation of **etrumadenant** as a potential new treatment option for mCRC and highlight the therapeutic potential of targeting the adenosine pathway in this disease.

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